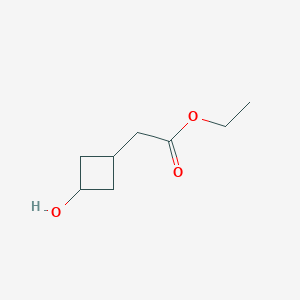

Ethyl 2-(3-hydroxycyclobutyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-hydroxycyclobutyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEZUPSKZQQURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101214344 | |

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408075-71-7 | |

| Record name | Cyclobutaneacetic acid, 3-hydroxy-, ethyl ester, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101214344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(3-hydroxycyclobutyl)acetate

Authored for Researchers, Scientists, and Professionals in Drug Development

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a crucial building block and linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs)[1]. Its structure, incorporating a hydroxyl group for further functionalization and an ester moiety on a cyclobutyl scaffold, offers a unique combination of rigidity and synthetic versatility. This guide provides an in-depth examination of a primary synthetic pathway to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale governing methodological choices. We will explore a robust, multi-step synthesis beginning from a commercially available cyclobutane precursor, culminating in the target molecule.

Introduction: The Strategic Importance of the Cyclobutyl Moiety

The cyclobutane ring, once considered an exotic scaffold, is now recognized for its valuable properties in drug design. Its constrained, three-dimensional nature allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This compound (CAS No. 1408075-22-8) embodies this principle, providing a synthetically accessible handle (the hydroxyl group) on a well-defined four-membered ring[1][2][3]. Its application as a linker in PROTACs highlights its utility in connecting a target-binding ligand to an E3 ubiquitin ligase ligand, facilitating the degradation of specific proteins[1]. Understanding its synthesis is therefore paramount for researchers aiming to leverage this valuable structural motif.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of this compound can be envisioned through a two-step process starting from ethyl 2-(3-oxocyclobutyl)acetate. This common precursor allows for a late-stage introduction of the critical hydroxyl group via a selective reduction. The precursor itself can be synthesized through various methods, but for the purpose of this guide, we will consider it a readily accessible starting material.

Our chosen strategy is as follows:

-

Step 1: Synthesis of the Precursor (Not Detailed): We begin with the commercially available or previously synthesized ethyl 2-(3-oxocyclobutyl)acetate[4].

-

Step 2: Selective Ketone Reduction: The core of our synthesis involves the reduction of the ketone in ethyl 2-(3-oxocyclobutyl)acetate to the corresponding secondary alcohol. The primary challenge and key decision point in this step is the choice of reducing agent. It must be chemoselective, reducing the ketone without affecting the ester functionality.

Core Synthesis: From Ketone to Alcohol

The transformation from a ketone to an alcohol is a fundamental reaction in organic synthesis. However, the presence of an ester group in the same molecule requires a careful selection of reagents to avoid unwanted side reactions, such as the reduction of the ester to a primary alcohol.

Rationale for Reagent Selection: Chemoselectivity

-

Strong Hydride Reagents (e.g., Lithium Aluminum Hydride, LAH): LAH is a powerful reducing agent capable of reducing both ketones and esters. Its use in this context would lead to the undesired diol product. Therefore, it is unsuitable for this transformation.

-

Mild Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): Sodium borohydride is a significantly milder reducing agent than LAH. It readily reduces aldehydes and ketones at a much faster rate than it reduces esters. This difference in reactivity makes NaBH₄ an ideal candidate for the selective reduction of the cyclobutanone moiety in the presence of the ethyl acetate group. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

This chemoselectivity is the cornerstone of this synthetic step, ensuring a high yield of the desired product with minimal purification challenges from side products.

Visualizing the Synthetic Workflow

The overall process is a straightforward, two-step sequence involving the primary reaction followed by purification.

Sources

An In-depth Technical Guide to the Structural Analysis of Ethyl 2-(3-hydroxycyclobutyl)acetate

Introduction

Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional organic molecule of significant interest in contemporary drug discovery, notably as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The precise length, rigidity, and vectoral properties of the linker are critical determinants of a PROTAC's efficacy, and cyclobutane-containing linkers like the title compound offer a unique conformational profile.

The inherent strain and non-planar, puckered "butterfly" conformation of the cyclobutane ring impart specific spatial arrangements that can be advantageous in positioning the two ends of a PROTAC for optimal ternary complex formation.[2] Therefore, unambiguous confirmation of the structure and stereochemistry of this compound is a non-negotiable prerequisite for its use in synthesizing effective therapeutics.

This guide provides a comprehensive, technically-grounded framework for the complete structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causal logic behind the selection of analytical techniques and the interpretation of the resulting data.

Molecular and Physicochemical Properties

A foundational step in any analytical endeavor is the compilation of the molecule's known properties. This data provides the basis for selecting appropriate analytical conditions, such as solvent choice for NMR or ionization technique for mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 1408075-22-8 | [3] |

| Appearance | Predicted: Colorless liquid or low-melting solid | N/A |

| Boiling Point | Not experimentally determined; predicted to be high | N/A |

| Solubility | Expected to be soluble in common organic solvents (CDCl₃, DMSO, MeOH, EtOAc) | N/A |

Core Analytical Workflow: An Integrated Approach

The structural confirmation of a novel or synthesized small molecule is never reliant on a single technique. Instead, it is a process of accumulating orthogonal, corroborating evidence. The workflow below illustrates a logical sequence for the analysis of this compound, ensuring maximum confidence in the final structural assignment.

Caption: Integrated workflow for the structural elucidation of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy serves as a rapid and invaluable first-pass analysis. Its primary utility is the confirmation of key functional groups. For this compound, we expect to see clear evidence of both the hydroxyl (-OH) and the ester (C=O) groups. The absence of these characteristic absorptions would immediately indicate a failure in the synthesis or a misidentification of the sample, saving significant time and resources that would otherwise be spent on more complex analyses like NMR. Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity, requiring minimal sample preparation and being suitable for liquids, oils, or solids.[4][5]

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Turn on the FTIR spectrometer and allow the source and laser to stabilize.

-

Background Scan: With the ATR crystal clean and free of any sample, perform a background scan. This is a critical self-validating step that subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.[6]

-

Sample Application: Place a small drop of the purified this compound directly onto the diamond or zinc selenide ATR crystal. If the sample is a solid, apply sufficient pressure using the instrument's clamp to ensure good contact with the crystal surface.[4]

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.[6]

Predicted Spectrum and Interpretation

The IR spectrum is predicted to exhibit several key absorption bands that are diagnostic for the structure.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Predicted Appearance | Rationale & Authoritative Grounding |

| ~3600-3200 | O-H stretch | Alcohol | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[7][8] |

| ~2960-2850 | C-H stretch | Alkane (sp³) | Strong | Corresponds to the C-H bonds of the ethyl group and the cyclobutane ring.[9] |

| ~1750-1735 | C=O stretch | Aliphatic Ester | Strong, Sharp | This is one of the most intense and reliable absorptions in the spectrum, confirming the ester moiety. Its position indicates it is a saturated (aliphatic) ester.[10][11] |

| ~1300-1000 | C-O stretch | Ester & Alcohol | Strong, Multiple Bands | Esters typically show two distinct C-O stretches. This region will also contain the C-O stretch from the secondary alcohol, leading to a complex but strong set of absorptions.[10][11] |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, a critical piece of data for confirming its identity. High-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the molecular weight with enough accuracy (typically <5 ppm) to definitively confirm the molecular formula (C₈H₁₄O₃). ESI is chosen as it is a "soft" technique that minimizes fragmentation, ensuring a strong signal for the molecular ion (or, more commonly, a protonated or sodiated adduct).[12]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample. A trustworthy starting point is to dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) and then perform a 1:100 dilution of this stock solution with the same solvent.[13] The final concentration should be in the low µg/mL range to avoid detector saturation.

-

Instrument Setup: The sample is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: A high voltage (typically 2-6 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[14] A heated drying gas (nitrogen) aids in desolvation.

-

Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap). The instrument is calibrated using a known standard to ensure high mass accuracy. Data is typically acquired in positive ion mode, as the ester and alcohol moieties can be readily protonated ([M+H]⁺) or form adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺) ions.

Predicted Spectrum and Interpretation

-

Molecular Ion Adducts: The primary species expected in the ESI-MS spectrum are the protonated molecule and the sodium adduct.

-

[M+H]⁺: Calculated m/z = 158.0943 + 1.0078 = 159.1021

-

[M+Na]⁺: Calculated m/z = 158.0943 + 22.9898 = 181.0841 The detection of these ions at high mass accuracy provides strong evidence for the molecular formula.

-

-

Fragmentation Analysis (MS/MS): While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer (MS/MS or tandem MS) to gain further structural information.

-

Loss of Water ([M+H - H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z = 159.1021 - 18.0106 = 141.0915 .[15][16]

-

Loss of Ethene from Ethyl Group: A neutral loss of ethene (28.0313 Da) from the protonated molecule can occur, leading to a fragment at m/z = 131.0708 .

-

Loss of Ethoxy Radical (from EI-MS context): While less common in ESI, cleavage of the ethoxy group is a dominant fragmentation in harder ionization techniques like Electron Ionization (EI). This would lead to an acylium ion.

-

Ring Opening/Cleavage: The cyclobutane ring can undergo cleavage, leading to a complex series of lower-mass fragments. A prominent fragment from cyclic alcohols is often observed at m/z 57.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the relative stereochemistry. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC) is required for an unambiguous assignment of all signals. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[2]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[17]

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, an appropriate relaxation delay, and correct pulse calibration.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. This experiment typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2D COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations, identifying which protons are adjacent to each other.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of which protons are attached to which carbons.

-

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃) and Interpretation

The ¹H NMR spectrum will be the most information-rich. The chemical shifts are influenced by the electron-withdrawing effects of the ester and hydroxyl groups, and the unique electronic environment of the cyclobutane ring. Protons on cyclobutane rings typically appear around 1.96 ppm, but substituents will cause significant shifts.[2][18][19]

Caption: Structure of this compound with proton labels.

| Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Justification |

| a | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group in an ethyl ester. Split into a triplet by the adjacent CH₂ group (b). |

| b | ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent ester oxygen. Split into a quartet by the three protons of the methyl group (a). |

| c | ~2.50 | Doublet (d) | 2H | -CH₂ -COO- | Alpha to the ester carbonyl, causing a downfield shift. Split into a doublet by the adjacent methine proton (d). |

| d | ~2.6-2.8 | Multiplet (m) | 1H | CH -CH₂-COO- | Methine proton on the cyclobutane ring, shifted downfield by the attached acetate group. Complex splitting from protons c, e, and f. |

| e, f | ~1.8-2.2 | Multiplet (m) | 4H | Ring -CH₂ - | Methylene protons on the cyclobutane ring. They will exhibit complex splitting patterns due to geminal and vicinal coupling. Their diastereotopic nature may lead to separate signals. |

| g | ~4.0-4.2 | Multiplet (m) | 1H | CH -OH | Methine proton attached to the hydroxyl group. Deshielded by the oxygen atom.[20] |

| h | ~1.5-2.5 | Broad Singlet (br s) | 1H | -OH | The chemical shift is variable and depends on concentration and temperature. The peak may disappear upon shaking the sample with D₂O.[21] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃) and Interpretation

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, confirming the total number of carbon atoms in the molecule.

| Approx. δ (ppm) | Assignment | Rationale & Justification |

| ~172 | C =O | Ester carbonyl carbon, characteristically found in this downfield region. |

| ~68-72 | C H-OH | Carbon bearing the hydroxyl group. The oxygen atom causes a significant downfield shift.[20] |

| ~60.5 | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester, deshielded by the oxygen. |

| ~40-45 | C H-CH₂-COO- | Methine carbon at the point of substitution on the ring. |

| ~38-42 | -C H₂-COO- | Methylene carbon alpha to the ester carbonyl. |

| ~30-35 | Ring C H₂ | The two equivalent methylene carbons on the cyclobutane ring. The puckered nature of the ring may make them inequivalent, potentially resulting in two separate signals. Unsubstituted cyclobutane resonates at ~22.4 ppm; substituents cause shifts.[2][22] |

| ~14.2 | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. Infrared spectroscopy provides a rapid confirmation of essential functional groups. High-resolution mass spectrometry validates the molecular formula with high confidence. Finally, a suite of 1D and 2D NMR experiments provides the definitive and unambiguous blueprint of atomic connectivity and the local chemical environment. By following the integrated workflow and applying the interpretive principles outlined in this guide, researchers can ensure the structural integrity of this valuable synthetic building block, thereby enabling the development of next-generation therapeutics with greater confidence and precision.

References

-

Health, Safety and Environment Office. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available at: [Link]

-

Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Available at: [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]

-

University of Calgary. IR: alcohols. Available at: [Link]

-

Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. Available at: [Link]

-

ACS Publications. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum. Available at: [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. Available at: [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

-

Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

-

Whitman College. GCMS Section 6.10. Available at: [Link]

-

Whitman College. GCMS Section 6.10. Available at: [Link]

-

Edubirdie. FTIR-ATR | Study Guide. Available at: [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 1408075-22-8 | 2229-1-41 | MDL MFCD23105932 | Ethyl (3-hydroxycyclobutyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 4. agilent.com [agilent.com]

- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 6. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. phys.libretexts.org [phys.libretexts.org]

- 15. GCMS Section 6.10 [people.whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 2-(3-hydroxycyclobutyl)acetate

Introduction

The puckered nature of the cyclobutane ring introduces conformational complexities, leading to distinct NMR parameters for cis and trans isomers.[1] This guide will delve into the nuanced interpretation of these parameters, offering insights into the stereochemical analysis of ethyl 2-(3-hydroxycyclobutyl)acetate.

Molecular Structure and Isomerism

The structure of this compound, with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.20 g/mol , allows for cis and trans isomerism with respect to the substituents on the cyclobutane ring.

Caption: Molecular structure of this compound.

The spectroscopic data will reflect the presence of both isomers in a given sample, unless a stereospecific synthesis is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is predicted to exhibit complex multiplets for the cyclobutane ring protons due to spin-spin coupling and the presence of cis and trans isomers. The chemical shifts are estimated based on data for similar structural motifs.[2][3]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 4.12 | q | 7.1 | 2H | -OCH₂ CH₃ |

| H-b | 1.25 | t | 7.1 | 3H | -OCH₂CH₃ |

| H-c | 2.45 - 2.60 | m | - | 2H | -CH₂ -COOEt |

| H-d | 1.80 - 2.20 | m | - | 5H | Cyclobutyl CH and CH₂ |

| H-e | 3.90 - 4.20 | m | - | 1H | CH -OH |

| H-f | ~2.0 (broad) | s | - | 1H | -OH |

Interpretation of the ¹H NMR Spectrum:

-

Ethyl Ester Group: The ethyl group of the ester will give rise to a quartet at approximately 4.12 ppm (H-a) for the methylene protons (-OCH₂ CH₃) coupled to the methyl protons, and a triplet at around 1.25 ppm (H-b) for the methyl protons (-OCH₂CH₃ ) coupled to the methylene protons, both with a coupling constant of about 7.1 Hz.[2]

-

Methylene Bridge: The protons of the methylene group adjacent to the carbonyl (H-c) are expected to appear as a multiplet in the range of 2.45-2.60 ppm.

-

Cyclobutane Ring Protons: The protons on the cyclobutane ring (H-d and H-e) will produce complex multiplets in the upfield region of the spectrum (1.80 - 2.20 ppm), with the exception of the proton on the carbon bearing the hydroxyl group (H-e). This methine proton is deshielded by the electronegative oxygen atom and is expected to resonate at a lower field, between 3.90 and 4.20 ppm. The exact chemical shifts and coupling patterns will be highly dependent on the cis/trans stereochemistry.[3]

-

Hydroxyl Proton: The hydroxyl proton (H-f) typically appears as a broad singlet, and its chemical shift is variable depending on concentration and temperature.

Caption: Labeled protons for ¹H NMR analysis.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | 172.5 | C =O |

| 2 | 68.0 | C H-OH |

| 3 | 60.5 | -OC H₂CH₃ |

| 4 | 40.0 | -C H₂-COOEt |

| 5 | 35.0 | C H (cyclobutyl) |

| 6 | 30.0 | C H₂ (cyclobutyl) |

| 7 | 28.0 | C H₂ (cyclobutyl) |

| 8 | 14.2 | -OCH₂C H₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbonyl carbon of the ester (C-1) is the most deshielded and will appear at the lowest field, around 172.5 ppm.[4]

-

Carbons Attached to Oxygen: The carbon atom bonded to the hydroxyl group (C-2) is expected to resonate at approximately 68.0 ppm, while the methylene carbon of the ethyl ester (C-3) will be found around 60.5 ppm.[4]

-

Aliphatic Carbons: The remaining aliphatic carbons of the cyclobutane ring and the methylene bridge will appear in the range of 28.0 to 40.0 ppm. The methyl carbon of the ethyl group is the most shielded, appearing at approximately 14.2 ppm.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a self-validating system for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Caption: Predicted fragmentation pathway of this compound in ESI-MS.

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation. [5]2. Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and intense signal for the [M+H]⁺ ion.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion and any adducts.

-

Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation. Acquire the product ion spectrum.

-

-

Data Analysis:

-

Analyze the full scan spectrum to confirm the molecular weight.

-

Interpret the MS/MS spectrum to identify the characteristic fragment ions and propose a fragmentation pathway, which serves to confirm the structure of the molecule.

-

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The synthesized ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the identification and structural elucidation of this compound. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality and reliable spectroscopic data. Researchers and scientists in the field of drug development can utilize this guide as a foundational reference for their work with this and structurally related molecules. For definitive structural confirmation, comparison with an authentic, experimentally obtained spectrum is always recommended.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link] [6][7][8][9]2. Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. homework.study.com [homework.study.com]

- 3. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Introduction to Spectroscopy - Donald L. Pavia, Gary M. Lampman, George S. Kriz, James A. Vyvyan - Google ブックス [books.google.co.jp]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. Introduction to Spectroscopy by Donald L. Pavia | Goodreads [goodreads.com]

- 9. chemistry.com.pk [chemistry.com.pk]

An In-depth Technical Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate: Synthesis, Characterization, and Application in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a key bifunctional building block increasingly utilized in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). Its unique cyclobutane scaffold offers a degree of conformational rigidity and a three-dimensional architecture that can be advantageous in optimizing the pharmacokinetics and efficacy of protein degraders.[1] This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, detailed protocols for its characterization, and a discussion of its application in the construction of PROTACs. While specific, peer-reviewed synthetic procedures for this exact molecule are not widely published, the methodologies presented herein are based on well-established and robust chemical transformations, providing a strong foundation for its practical synthesis and use in a research and development setting.

Introduction: The Significance of the Cyclobutane Moiety in Drug Discovery

The cyclobutane ring, a four-membered carbocycle, has garnered significant interest in medicinal chemistry.[2] Its puckered conformation provides a distinct three-dimensional geometry compared to more flexible linear or larger cyclic systems.[3] In drug design, the incorporation of a cyclobutane scaffold can lead to improved metabolic stability, enhanced binding affinity, and better overall pharmacological profiles.[4] this compound, possessing both a reactive hydroxyl group and an ester functionality, serves as a versatile linker component in the assembly of PROTACs, a novel class of therapeutics that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[5][6]

Proposed Synthesis of this compound

A logical and efficient synthetic approach to this compound involves a two-step sequence starting from the corresponding keto-ester, ethyl 2-(3-oxocyclobutyl)acetate. This precursor can be synthesized via a Reformatsky reaction, followed by a selective reduction of the ketone.

Step 1: Synthesis of Ethyl 2-(3-oxocyclobutyl)acetate via Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, which can be readily dehydrated to α,β-unsaturated esters or, in this case, serve as a precursor to the saturated cyclobutane ring.[7] A variation of this reaction can be envisioned to generate the desired cyclobutanone derivative.

Reaction Scheme:

Caption: Proposed synthesis of the keto-ester precursor.

Experimental Protocol (Illustrative):

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M HCl for 5 minutes, followed by decanting the acid, washing with water, ethanol, and finally diethyl ether, and drying under a high vacuum.

-

Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reactants: A solution of cyclobutanone (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise via the dropping funnel to the stirred suspension of zinc.

-

Reaction Progression: The reaction mixture is gently heated to initiate the reaction, which is often indicated by a slight exotherm and the appearance of a cloudy suspension. The mixture is then refluxed for 2-3 hours until the consumption of the starting materials is observed by thin-layer chromatography (TLC).

-

Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 2-(3-oxocyclobutyl)acetate.[8]

Causality of Experimental Choices:

-

Zinc Activation: Activation of the zinc surface is crucial to remove the passivating layer of zinc oxide, ensuring the efficient oxidative addition of zinc into the carbon-bromine bond of the haloester.[9][10]

-

Anhydrous Conditions: The organozinc intermediate is sensitive to moisture; therefore, anhydrous solvents and an inert atmosphere are necessary to prevent quenching of the reagent and ensure a high yield.

-

Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and byproducts.[8]

Step 2: Selective Reduction of Ethyl 2-(3-oxocyclobutyl)acetate

The selective reduction of the ketone in the presence of the ester can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).[11]

Reaction Scheme:

Caption: Selective reduction to the target hydroxy-ester.

Experimental Protocol (Illustrative):

-

Dissolution: Dissolve ethyl 2-(3-oxocyclobutyl)acetate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is fully consumed (typically 1-2 hours).

-

Quenching and Work-up: The reaction is quenched by the slow addition of acetone, followed by the addition of water. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a mixture of cis and trans isomers. Chiral column chromatography could be employed for the separation of enantiomers if a stereoselective synthesis was not performed.[12][13]

Causality of Experimental Choices:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent that will reduce ketones in the presence of esters.[14][15]

-

Solvent: Methanol is a common protic solvent for sodium borohydride reductions.[16]

-

Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.

Analytical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic data based on the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[3]

¹H NMR:

-

Ethyl Group: A quartet around 4.1 ppm (2H, -OCH₂ CH₃) and a triplet around 1.2 ppm (3H, -OCH₂CH₃ ).

-

Cyclobutane Ring Protons: A complex series of multiplets in the range of 1.5-2.5 ppm. The proton on the carbon bearing the hydroxyl group (-CH OH) would likely appear as a multiplet around 3.5-4.0 ppm. The chemical shifts of the cyclobutane protons are influenced by the ring's puckered conformation.[17][18][19]

-

Methylene Protons adjacent to the Ester: A doublet or multiplet around 2.4 ppm (2H, -CH₂ COOEt).

-

Hydroxyl Proton: A broad singlet that can appear over a wide range (1.5-4.0 ppm) and is exchangeable with D₂O.

¹³C NMR:

-

Carbonyl Carbon: A resonance around 172-174 ppm.

-

Ethyl Group Carbons: Resonances around 60 ppm (-OCH₂ CH₃) and 14 ppm (-OCH₂CH₃ ).

-

Cyclobutane Ring Carbons: Resonances in the aliphatic region, typically between 20-50 ppm. The carbon attached to the hydroxyl group (-C HOH) would be shifted downfield to approximately 65-75 ppm.[3][20]

-

Methylene Carbon adjacent to the Ester: A resonance around 40-45 ppm (-CH₂ COOEt).

| Plausible ¹H and ¹³C NMR Chemical Shifts | | :--- | :--- | :--- | | Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | | -CH ₃ (ethyl) | ~1.2 (triplet) | ~14 | | Cyclobutane ring protons | 1.5-2.5 (multiplets) | 20-50 | | -CH₂ -COO- | ~2.4 (multiplet) | ~40-45 | | -CH -OH | ~3.5-4.0 (multiplet) | ~65-75 | | -O-CH₂ - | ~4.1 (quartet) | ~60 | | >C =O | - | ~172-174 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Electron Ionization (EI): The molecular ion peak (M⁺) at m/z = 158 would likely be weak or absent.[21] Common fragmentation patterns for esters include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) to give an acylium ion, and McLafferty rearrangement if structurally possible.[22][23][24][25]

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z = 159 and the sodium adduct [M+Na]⁺ at m/z = 181 would be expected.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ characteristic of the hydroxyl group.[26][27]

-

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the sp³ C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹ for the ester carbonyl group.[28][29][30]

-

C-O Stretch: A strong absorption in the 1250-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester and the secondary alcohol.[26]

Application as a PROTAC Linker

This compound is primarily employed as a linker in the synthesis of PROTACs. The hydroxyl group provides a convenient handle for conjugation to a warhead (ligand for the protein of interest) or an E3 ligase ligand, while the ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization.[][32]

Hypothetical PROTAC Conjugation Workflow:

Caption: General workflow for incorporating the linker into a PROTAC.

Illustrative Conjugation Protocol (Amide Bond Formation):

-

Ester Hydrolysis: The ethyl ester of the title compound is first hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., lithium hydroxide in a THF/water mixture).

-

Amide Coupling: The resulting carboxylic acid is then coupled to an amine-functionalized warhead or E3 ligase ligand using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dimethylformamide (DMF).[32]

-

Purification: The final PROTAC is purified using preparative HPLC.

The choice of coupling chemistry will depend on the available functional groups on the warhead and E3 ligase ligand. The hydroxyl group on the cyclobutane ring can also be used as a point of attachment, for example, through the formation of an ether or ester linkage. The rigidity of the cyclobutane ring can help to pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex between the target protein and the E3 ligase.[5][33]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. While detailed synthetic procedures are not abundant in the public literature, this technical guide provides a robust and scientifically sound framework for its preparation and characterization based on established organic chemistry principles. The unique structural features of the cyclobutane ring offer exciting opportunities for medicinal chemists to fine-tune the properties of drug candidates. A systematic and data-driven approach to the synthesis and incorporation of such linkers is paramount for the successful development of novel and effective therapeutics.

References

-

Wessjohann, L. A., et al. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

-

Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-pot Reaction under Mild. (n.d.). [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]

-

Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

Mass Spectra Interpretation: ESTERS. (n.d.). [Link]

-

PubMed. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

-

PubMed Central. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

ResearchGate. (2025, August 7). NMR Spectroscopy of Cyclobutanes. [Link]

-

PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation.[Link]

-

YouTube. (2020, March 17). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

-

AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

-

ACS Publications. (n.d.). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. [Link]

-

Sodium Borohydride. (n.d.). Common Organic Chemistry. [Link]

-

StudySmarter. (2023, October 21). Interpretation of Mass Spectra: Mclafferty, EI Techniques. [Link]

-

ResearchGate. (2025, August 7). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions. [Link]

-

Interpretation of mass spectra. (n.d.). [Link]

-

PubMed. (n.d.). Enantiomeric separation of hydroxy eicosanoids by chiral column chromatography: effect of the alcohol modifier. [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link]

-

Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). [Link]

-

Organic Reactions. (n.d.). The Reformatsky Reaction. [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

-

SIELC Technologies. (n.d.). Separation of Hexanoic acid, 6-hydroxy-, methyl ester on Newcrom R1 HPLC column. [Link]

-

YouTube. (2021, January 16). Reformatsky Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]

-

Spectroscopy Online. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

-

SpectraBase. (n.d.). Cyclobutene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

- Google Patents. (n.d.).

-

YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

-

JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 6. chempep.com [chempep.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sodium Borohydride [commonorganicchemistry.com]

- 12. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantiomeric separation of hydroxy eicosanoids by chiral column chromatography: effect of the alcohol modifier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. youtube.com [youtube.com]

- 22. Mass Spectra Interpretation: ESTERS [chemed.study]

- 23. whitman.edu [whitman.edu]

- 24. studysmarter.co.uk [studysmarter.co.uk]

- 25. uni-saarland.de [uni-saarland.de]

- 26. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 27. spectroscopyonline.com [spectroscopyonline.com]

- 28. purdue.edu [purdue.edu]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. m.youtube.com [m.youtube.com]

- 32. benchchem.com [benchchem.com]

- 33. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-hydroxycyclobutyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a key bifunctional molecule increasingly utilized in medicinal chemistry, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a cyclobutane ring, a hydroxyl group, and an ethyl ester moiety, imparts specific physicochemical characteristics that are critical to its function in drug design and development. A comprehensive understanding of these properties is paramount for optimizing synthetic routes, developing robust analytical methods, formulating drug candidates, and ultimately predicting in vivo behavior. This guide provides a detailed examination of the structural and physicochemical attributes of this compound, outlines established protocols for their determination, and discusses the implications of these properties in the context of drug discovery.

Introduction: The Significance of a PROTAC Linker

The rational design of PROTACs, which function by recruiting a target protein to an E3 ubiquitin ligase for degradation, is a multi-faceted challenge. The linker component, such as this compound, is not merely a spacer but plays a crucial role in dictating the overall properties of the PROTAC molecule, including its solubility, permeability, and metabolic stability. The physicochemical properties of the linker itself are therefore of fundamental importance. This guide will delve into the specific attributes of this compound that make it a valuable building block in this innovative therapeutic modality.[1][2]

Core Physicochemical Properties

A thorough characterization of a molecule's physicochemical profile is the bedrock of its application in pharmaceutical sciences. The following sections detail the known and predicted properties of this compound.

Structural and General Properties

The foundational characteristics of this compound are summarized in the table below. These identifiers are essential for sourcing, regulatory documentation, and computational modeling.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 1408075-22-8 | [1][3][4] |

| Molecular Formula | C₈H₁₄O₃ | [1][3] |

| Molecular Weight | 158.20 g/mol | [1] |

| Canonical SMILES | CCOC(=O)CC1CC(C1)O | [5] |

| InChI | InChI=1S/C8H14O3/c1-2-11-8(10)5-6-3-7(9)4-6/h6-7,9H,2-5H2,1H3 | [5] |

| Appearance | Predicted: Liquid | [6] |

Predicted Physicochemical Data

Due to the novelty of this specific linker, extensive experimental data is not yet publicly available. The following table presents high-quality predicted values for key physicochemical parameters. It is crucial for researchers to understand that these are in silico estimations and should be experimentally verified for critical applications.

| Property | Predicted Value | Method/Source |

| Boiling Point (°C) | 226.8 at 760 mmHg | Prediction |

| Melting Point (°C) | N/A (Likely liquid at RT) | Prediction |

| Density (g/cm³) | 1.113 ± 0.06 | Prediction[7] |

| logP | 0.47 | Prediction[7] |

| pKa (acidic) | ~16 (hydroxyl proton) | Prediction |

| pKa (basic) | N/A | |

| Water Solubility | Predicted to be sparingly soluble |

Causality Behind the Predictions:

-

Boiling Point: The presence of a hydroxyl group allows for hydrogen bonding, which is expected to result in a higher boiling point compared to a non-hydroxylated analogue. The ester functionality also contributes to its polarity.

-

logP (Lipophilicity): The predicted logP of 0.47 suggests a relatively hydrophilic character, which is desirable for a linker in a PROTAC to maintain aqueous solubility of the final molecule. The hydroxyl group and the ester's carbonyl oxygen act as hydrogen bond acceptors, contributing to this hydrophilicity.

-

pKa: The hydroxyl group is the only significantly ionizable proton, and its pKa is predicted to be in the range of a typical secondary alcohol, making it essentially non-ionizable under physiological conditions.

Synthesis and Potential Impurities

The most common synthetic route to β-hydroxy esters like this compound is the Reformatsky reaction .[5][8][9][10][11] This reaction involves the treatment of an α-halo ester with a carbonyl compound in the presence of metallic zinc.

Synthetic Workflow: The Reformatsky Reaction

Caption: Synthesis of this compound via the Reformatsky reaction.

Potential Impurities and their Spectroscopic Signatures:

A thorough understanding of the synthetic route is critical for identifying potential impurities.

| Impurity | Origin | 1H NMR Signature | 13C NMR Signature | IR Signature |

| 3-Hydroxycyclobutanone | Unreacted starting material | Absence of ethyl group signals; characteristic ketone α-proton signals | Carbonyl carbon signal ~208 ppm | Strong C=O stretch ~1780 cm⁻¹ (strained ketone) |

| Ethyl bromoacetate | Unreacted starting material | Singlet for α-protons ~3.8 ppm | Signal for carbon bearing bromine ~26 ppm | C=O stretch ~1750 cm⁻¹ |

| Dehydration product | Side reaction | Vinylic proton signal ~5.5-6.5 ppm | Signals for C=C double bond ~120-140 ppm | Absence of O-H stretch; C=C stretch ~1650 cm⁻¹ |

Experimental Protocols for Physicochemical Characterization

The following are standard, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point

Rationale: The boiling point is a fundamental physical property and a key indicator of purity. For a relatively high-boiling liquid, determination under reduced pressure is often employed to prevent decomposition.

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Thermometer

-

Vacuum source and manometer

-

Heating mantle or oil bath

Procedure:

-

Place a small volume of the purified liquid into the distillation flask.

-

Assemble the distillation apparatus and connect it to a vacuum source.

-

Slowly reduce the pressure to the desired level and record the pressure accurately.

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This is the boiling point at the recorded pressure.

Determination of logP (Lipophilicity)

Rationale: The octanol-water partition coefficient (logP) is a critical parameter in drug development, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. A common and reliable method for its determination is through High-Performance Liquid Chromatography (HPLC).

Workflow for logP Determination by HPLC

Caption: Workflow for the experimental determination of logP using RP-HPLC.

Procedure:

-

Calibration: A series of standard compounds with known logP values are injected onto a reversed-phase HPLC column (e.g., C18).

-

Measurement: The retention time of each standard is recorded.

-

Analysis: A calibration curve is generated by plotting the known logP values against the retention times.

-

Sample Analysis: this compound is injected under the same chromatographic conditions, and its retention time is determined.

-

Calculation: The logP of the sample is then calculated from the linear regression equation of the calibration curve.

Solubility Determination

Rationale: Solubility in aqueous and organic media is a critical factor for formulation development and bioavailability. A simple, yet effective, method is the shake-flask method.

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

-

The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove any undissolved solid or liquid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC with UV detection or quantitative NMR (qNMR).

Spectroscopic Characterization

Predicted 1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-).

-

Methylene Bridge: A doublet around 2.4 ppm (2H, -CH₂-COO-).

-

Cyclobutane Ring: A complex multiplet region between 1.5 and 2.5 ppm for the CH₂ protons and a multiplet for the CH proton adjacent to the acetate group.

-

Hydroxyl Proton and Methine: A multiplet for the CH-OH proton, and a broad singlet for the -OH proton, the chemical shift of which will be concentration and solvent dependent.

Predicted 13C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Carbonyl Carbon: A signal around 172 ppm.

-

Ester Alkoxy Carbon: A signal around 61 ppm (-OCH₂-).

-

Cyclobutane Carbons: Signals in the range of 20-70 ppm. The carbon bearing the hydroxyl group will be the most downfield in this region.

-

Methylene Bridge Carbon: A signal around 40 ppm.

-

Ethyl Methyl Carbon: A signal around 14 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum is particularly useful for identifying the key functional groups.

-

O-H Stretch: A broad and strong absorption in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C=O Stretch: A strong, sharp absorption around 1735 cm⁻¹, characteristic of the ester carbonyl group.[12]

-

C-O Stretch: Absorptions in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O single bonds of the ester and the alcohol.[12]

Purity Analysis

Ensuring the purity of this compound, especially when used in the synthesis of PROTACs for preclinical or clinical studies, is of utmost importance. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[13][14]

Workflow for HPLC Purity Analysis

Caption: A typical workflow for the purity assessment of this compound by RP-HPLC.

Self-Validating System in Purity Analysis: The robustness of an HPLC purity method is ensured by its validation, which includes assessing its specificity, linearity, accuracy, precision, and robustness. For a self-validating system, one should:

-

Orthogonal Methods: Confirm purity with an orthogonal method, such as quantitative NMR (qNMR) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure no impurities are co-eluting or are non-UV active.[13]

-

Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products and demonstrate that the analytical method can separate these from the parent compound.

Conclusion

This compound is a molecule of significant interest in modern drug discovery, particularly in the design of PROTACs. Its physicochemical properties, largely governed by the interplay of its hydroxyl, ester, and cyclobutane functionalities, are critical to its successful application. While a complete experimental dataset is still emerging, this guide provides a comprehensive overview of its known and predicted properties, along with robust, field-proven protocols for their determination and verification. As a Senior Application Scientist, I stress the importance of experimental validation of these properties within your specific laboratory context to ensure the highest degree of scientific integrity and the successful progression of your drug development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane [authors.library.caltech.edu]

- 4. CAS 1408075-22-8 | 2229-1-41 | MDL MFCD23105932 | Ethyl (3-hydroxycyclobutyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 5. grokipedia.com [grokipedia.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reformatsky Reaction [organic-chemistry.org]

- 11. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Ethyl 2-(3-hydroxycyclobutyl)acetate (CAS 1408075-22-8): A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-hydroxycyclobutyl)acetate is a bifunctional molecule of significant interest in modern medicinal chemistry. Its unique structural features, comprising a rigid cyclobutyl scaffold, a reactive hydroxyl group, and an ester moiety, position it as a valuable building block, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive technical overview of its physicochemical properties, a validated synthetic approach, analytical characterization methods, and its primary application as a linker component in Proteolysis Targeting Chimeras (PROTACs). The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their discovery programs.

Introduction and Strategic Importance

This compound (CAS No. 1408075-22-8) is an organic ester that has emerged as a key synthetic intermediate.[1][2][3] While its structure is relatively simple, the strategic placement of its functional groups on a puckered, three-dimensional cyclobutane ring offers distinct advantages in molecular design.[4][5][6][7] The cyclobutyl moiety provides a conformationally constrained scaffold that can improve metabolic stability and orient pharmacophoric elements in a defined three-dimensional space.[7]

Its most prominent application is as a building block for linkers used in the synthesis of PROTACs.[8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][10] The linker component is critical for establishing the correct spatial orientation between the target protein and the E3 ligase to form a productive ternary complex. This compound provides a versatile starting point for constructing these vital linkers.

Chemical Structure

Caption: Proposed synthesis via the Reformatsky reaction.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the Reformatsky reaction. [11][12]

-

Zinc Activation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by sequential washes with deionized water, ethanol, and diethyl ether, then dry under high vacuum.

-

Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.

-

Initiation: In a separate flask, prepare a solution of 3-hydroxycyclobutanone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the stirred zinc suspension.

-

Propagation: Gentle heating or sonication may be required to initiate the reaction, often indicated by a slight exotherm and bubble formation. Once initiated, add the remainder of the ketone/ester solution dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

Completion and Quench: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours until TLC analysis indicates consumption of the starting materials. Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-hydroxy ester.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is critical. The following spectroscopic signatures are predicted for this compound. [13][14][15][16]

| Technique | Expected Features |

|---|---|

| ¹H NMR | Ethyl Group: Quartet (~4.1 ppm, 2H, -OCH₂ CH₃) and a triplet (~1.2 ppm, 3H, -OCH₂CH₃ ). Cyclobutyl Ring: Complex multiplets for the ring protons, including a signal for the proton on the hydroxyl-bearing carbon (-CH OH). α-Protons: A doublet or multiplet for the protons adjacent to the ester (-CH₂ COOEt). Hydroxyl Proton: A broad singlet (-OH ), which is exchangeable with D₂O. |

| ¹³C NMR | Carbonyl Carbon: Signal at ~170-175 ppm (C =O). Ester Carbons: Signals at ~60 ppm (-OCH₂ CH₃) and ~14 ppm (-OCH₂CH₃ ). Hydroxyl-bearing Carbon: Signal at ~65-75 ppm (-C HOH). Other Ring Carbons: Signals in the aliphatic region. |

| IR Spectroscopy | O-H Stretch: Broad absorption band around 3400 cm⁻¹. C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹. C=O Stretch: Strong, sharp absorption band around 1735 cm⁻¹ (characteristic of an ester). C-O Stretch: Absorption band in the 1300-1100 cm⁻¹ region. |

| Mass Spectrometry (ESI-MS) | Molecular Ion: [M+H]⁺ at m/z 159.1, [M+Na]⁺ at m/z 181.1. [17]Fragmentation: A characteristic loss of water ([M+H-H₂O]⁺) at m/z 141.1 is expected. [17]|

Application in Drug Discovery: A PROTAC Linker Building Block

The primary value of this compound lies in its role as a precursor for PROTAC linkers. [8][9][18][19]

The Role of Linkers in PROTACs

A PROTAC molecule consists of three components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. [10]The linker is not merely a spacer; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy. It must orient the two proteins in a specific manner to facilitate the transfer of ubiquitin from the E2-E3 complex to the POI.

Advantages of the 3-Hydroxycyclobutyl Moiety

-

3D Scaffolding: The non-planar, puckered structure of the cyclobutane ring provides a rigid, three-dimensional scaffold that helps to control the spatial orientation of the two ends of the PROTAC molecule, which is crucial for forming a stable and productive ternary complex. [4][5][7]2. Attachment Point: The secondary hydroxyl group serves as a convenient and reactive handle for further chemical elaboration. It can be used to attach the linker to either the POI ligand or the E3 ligase ligand, typically through ether or ester linkages.

-

Improved Properties: Incorporating saturated carbocycles like cyclobutane into drug candidates can enhance metabolic stability and improve physicochemical properties compared to more flexible alkyl chains. [7]

Caption: Schematic of a PROTAC utilizing a linker derived from the title compound.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely published, general precautions for handling β-hydroxy esters should be followed. [20][21][22][23]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [20][23]Avoid inhalation of vapors and contact with skin and eyes. [20][21]* Storage: Store in a tightly sealed container in a cool, dry place, preferably under refrigeration (2-8°C) as recommended by suppliers.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its defined three-dimensional structure and versatile functional handles make it an ideal building block for the rational design of sophisticated molecules like PROTACs. This guide has provided the foundational knowledge for its synthesis, characterization, and application, empowering researchers to leverage its unique properties in the development of next-generation therapeutics.

References

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

-

Ren, S., Pan, F., Zhang, W., & Rao, G. W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Retrieved from [Link]

-

Soai, K., & Kawase, Y. (1990). Enantioselective reformatsky reaction with ketones. Asymmetric synthesis of β-(tert-hydroxy)esters. Journal of the Chemical Society, Chemical Communications, (16), 1034-1035. Retrieved from [Link]

-

Ingenta Connect. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Retrieved from [Link]

-

van der Pijl, F., van der Meer, J., & Rutjes, F. P. J. T. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 58-71. Retrieved from [Link]

-

Hamilton, D. J. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 250 mg. Retrieved from [Link]

-

Weatherston, J., et al. (2016). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 21(11), 1464. Retrieved from [Link]

-

EKF Diagnostics USA. (2015). Safety Data Sheet β – Hydroxybutyrate LiquiColor®. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H14O3). Retrieved from [Link]

-

University Course Materials. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Evans, D. A., et al. (2002). An NMR method for assigning relative stereochemistry to beta-hydroxy ketones deriving from aldol reactions of methyl ketones. The Journal of Organic Chemistry, 67(12), 4284-9. Retrieved from [Link]

-

Deleu, M., et al. (2006). Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase. Biotechnologie, Agronomie, Société et Environnement, 10(4), 267-272. Retrieved from [Link]

-

Sun, R., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry, 10, 989689. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclohexaneacetic acid, 1-hydroxy, ethyl ester. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1818404) | 1408075-85-3 [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 1408075-22-8 | 2229-1-41 | MDL MFCD23105932 | Ethyl (3-hydroxycyclobutyl)acetate | SynQuest Laboratories [synquestlabs.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A...: Ingenta Connect [ingentaconnect.com]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reformatsky Reaction [organic-chemistry.org]

- 12. orgsyn.org [orgsyn.org]

- 13. benchchem.com [benchchem.com]

- 14. lehigh.edu [lehigh.edu]